Cas no 153435-70-2 (6-bromo-N,N-dimethylpyridine-2-carboxamide)

6-Bromo-N,N-dimethylpyridine-2-carboxamide is a brominated pyridine derivative with a dimethylcarboxamide functional group, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, including the electron-withdrawing bromo substituent and the polar carboxamide moiety, make it valuable for constructing complex heterocyclic frameworks or modifying bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity allows for selective transformations, such as cross-coupling or nucleophilic substitution, enabling applications in medicinal chemistry and agrochemical development. The dimethylamino group enhances solubility in organic solvents, improving its utility in synthetic workflows. This compound is particularly useful for researchers exploring pyridine-based scaffolds.
6-bromo-N,N-dimethylpyridine-2-carboxamide structure
153435-70-2 structure
Product Name:6-bromo-N,N-dimethylpyridine-2-carboxamide
CAS No:153435-70-2
MF:C8H9BrN2O
MW:229.073860883713
CID:2779129
PubChem ID:10751861
Update Time:2025-06-29

6-bromo-N,N-dimethylpyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-BROMO-N,N-DIMETHYLPICOLINAMIDE
    • MB14272
    • 2-Pyridinecarboxamide, 6-bromo-N,N-dimethyl-
    • C91406
    • 6-bromo-N,N-dimethylpyridine-2-carboxamide
    • Inchi: 1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3
    • InChI Key: QDSGPWDYMOHCFA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C(N(C)C)=O)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.2

6-bromo-N,N-dimethylpyridine-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1229522-0.05g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
0.05g
$84.0 2023-07-10
Enamine
EN300-1229522-0.1g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
0.1g
$124.0 2023-07-10
Enamine
EN300-1229522-0.25g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
0.25g
$178.0 2023-07-10
Enamine
EN300-1229522-0.5g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
0.5g
$331.0 2023-07-10
Enamine
EN300-1229522-1.0g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
1.0g
$442.0 2023-07-10
Enamine
EN300-1229522-2.5g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
2.5g
$867.0 2023-07-10
Enamine
EN300-1229522-5.0g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
5.0g
$1280.0 2023-07-10
Enamine
EN300-1229522-10.0g
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
10.0g
$1900.0 2023-07-10
1PlusChem
1P028O1D-50mg
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
50mg
$161.00 2024-06-20
1PlusChem
1P028O1D-100mg
6-bromo-N,N-dimethylpyridine-2-carboxamide
153435-70-2 95%
100mg
$209.00 2024-06-20

Additional information on 6-bromo-N,N-dimethylpyridine-2-carboxamide

6-Bromo-N,N-Dimethylpyridine-2-Carboxamide: A Comprehensive Overview

6-Bromo-N,N-Dimethylpyridine-2-Carboxamide (CAS No: 153435-70-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its pyridine ring system, which serves as a foundational framework for various functional groups, including the bromine atom at the 6-position and the N,N-dimethylcarboxamide group at the 2-position. The combination of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule in both academic research and industrial applications.

The synthesis of 6-bromo-N,N-dimethylpyridine-2-carboxamide involves a series of well-established organic reactions, including nucleophilic substitutions, amidations, and brominations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the growing demand for sustainable chemical processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields, further enhancing its accessibility for large-scale production.

One of the most notable applications of 6-bromo-N,N-dimethylpyridine-2-carboxamide is in medicinal chemistry. The compound has been utilized as a key intermediate in the development of novel drug candidates targeting various therapeutic areas, such as cancer, inflammation, and infectious diseases. Its pyridine ring provides a rigid structure that facilitates interactions with biological targets, while the bromine substituent introduces additional functionality for further chemical modifications.

In addition to its role in drug discovery, 6-bromo-N,N-dimethylpyridine-2-carboxamide has found applications in materials science. The compound serves as a precursor for the synthesis of advanced materials, including polymers and coordination complexes. Recent studies have demonstrated its potential in creating stimuli-responsive materials that exhibit reversible changes in properties under external conditions such as temperature or pH levels.

The chemical stability of 6-bromo-N,N-dimethylpyridine-2-carboxamide is another attribute that contributes to its utility. The molecule exhibits excellent thermal stability, allowing it to withstand harsh reaction conditions during synthesis and processing. Furthermore, its solubility properties make it suitable for use in both polar and non-polar solvents, broadening its applicability across diverse experimental setups.

From an environmental perspective, researchers have increasingly focused on understanding the eco-friendly aspects of 6-bromo-N,N-dimethylpyridine-2-carboxamide. Studies have evaluated its biodegradability and toxicity profiles to assess its potential impact on ecosystems. These investigations are crucial for ensuring that the compound's use aligns with global sustainability goals and regulatory standards.

In conclusion, 6-bromo-N,N-dimethylpyridine-2-carboxamide (CAS No: 153435-70-2) stands out as a multifaceted compound with significant implications across various scientific disciplines. Its structural features, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for addressing contemporary challenges in chemistry and beyond.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd